molecular formula C25H29N3O4 B14989831 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-methoxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-methoxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14989831
M. Wt: 435.5 g/mol
InChI Key: NQBHBUHYCZUDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-METHOXYETHYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-METHOXYETHYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: It might influence metabolic or signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-METHOXYETHYL)-4-(3-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-METHOXYETHYL)-4-(3-BUTOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-METHOXYETHYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-methoxyethyl)-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-5-10-32-18-8-6-7-17(14-18)24-21-22(20-16(3)12-15(2)13-19(20)29)26-27-23(21)25(30)28(24)9-11-31-4/h6-8,12-14,24,29H,5,9-11H2,1-4H3,(H,26,27)

InChI Key

NQBHBUHYCZUDGP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=C(C=C4O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.